molecular formula C12H13NS B13423371 4-(2,4,5-Trimethylphenyl)-1,3-thiazole

4-(2,4,5-Trimethylphenyl)-1,3-thiazole

Cat. No.: B13423371
M. Wt: 203.31 g/mol
InChI Key: GVMXDBNHGORZQU-UHFFFAOYSA-N
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Description

4-(2,4,5-Trimethylphenyl)-1,3-thiazole is an organic compound characterized by the presence of a thiazole ring substituted with a 2,4,5-trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4,5-Trimethylphenyl)-1,3-thiazole typically involves the reaction of 2,4,5-trimethylphenyl isothiocyanate with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(2,4,5-Trimethylphenyl)-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of the thiazole ring can be achieved using metal hydrides or catalytic hydrogenation.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Halogens, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

4-(2,4,5-Trimethylphenyl)-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4,5-Trimethylphenyl)-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • Ethanone, 1-(2,4,5-trimethylphenyl)-
  • Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide

Comparison: 4-(2,4,5-Trimethylphenyl)-1,3-thiazole is unique due to its thiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the thiazole ring allows for specific interactions with biological targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

4-(2,4,5-trimethylphenyl)-1,3-thiazole

InChI

InChI=1S/C12H13NS/c1-8-4-10(3)11(5-9(8)2)12-6-14-7-13-12/h4-7H,1-3H3

InChI Key

GVMXDBNHGORZQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C2=CSC=N2)C

Origin of Product

United States

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